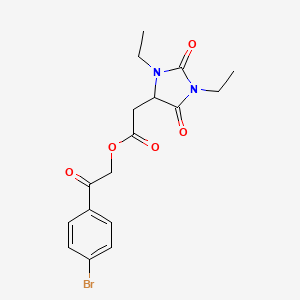![molecular formula C27H21N2P B4305859 3-[(triphenylphosphoranylidene)amino]quinoline](/img/structure/B4305859.png)
3-[(triphenylphosphoranylidene)amino]quinoline
Vue d'ensemble
Description
3-[(triphenylphosphoranylidene)amino]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has a unique molecular structure that makes it an interesting subject for research.
Mécanisme D'action
The mechanism of action of 3-[(triphenylphosphoranylidene)amino]quinoline is not fully understood. However, it is believed that this compound interacts with the energy levels of organic semiconductors, which allows it to act as a hole-transporting material in OLEDs. It has also been suggested that this compound may act as a charge-transfer agent in organic solar cells.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-[(triphenylphosphoranylidene)amino]quinoline. However, studies have shown that this compound is non-toxic and does not have any significant adverse effects on living organisms. This makes it an ideal candidate for use in various scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(triphenylphosphoranylidene)amino]quinoline in lab experiments is its unique molecular structure, which makes it an interesting subject for research. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using 3-[(triphenylphosphoranylidene)amino]quinoline is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-[(triphenylphosphoranylidene)amino]quinoline. One potential direction is to further investigate its use as a hole-transporting material in OLEDs and as a charge-transfer agent in organic solar cells. Another potential direction is to study the potential applications of this compound in the field of organic field-effect transistors. Additionally, further research is needed to fully understand the mechanism of action of 3-[(triphenylphosphoranylidene)amino]quinoline and its potential biochemical and physiological effects.
Applications De Recherche Scientifique
The unique molecular structure of 3-[(triphenylphosphoranylidene)amino]quinoline makes it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of organic electronics. It has been shown that 3-[(triphenylphosphoranylidene)amino]quinoline can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use in organic solar cells and field-effect transistors.
Propriétés
IUPAC Name |
triphenyl(quinolin-3-ylimino)-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N2P/c1-4-13-24(14-5-1)30(25-15-6-2-7-16-25,26-17-8-3-9-18-26)29-23-20-22-12-10-11-19-27(22)28-21-23/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSGQRQPPFJHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC3=CC=CC=C3N=C2)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4305777.png)
![2-amino-1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4305783.png)
![2-amino-1-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(2,3-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4305791.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7,7-dimethyl-1-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4305792.png)
![2-amino-1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4305798.png)
![2-amino-1-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4305800.png)
![2-amino-7,7-dimethyl-5-oxo-4-pyridin-3-yl-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4305808.png)
![2-amino-1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4305815.png)
![methyl 2-{[(2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4305835.png)
![2-(1,3-diethyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4305843.png)
![4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B4305845.png)

![N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}methionine](/img/structure/B4305855.png)
